Codlelure

Catalog No.
S524157
CAS No.
33956-49-9
M.F
C12H22O
M. Wt
182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codlelure

CAS Number

33956-49-9

Product Name

Codlelure

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+

InChI Key

CSWBSLXBXRFNST-MQQKCMAXSA-N

SMILES

CC=CC=CCCCCCCCO

Solubility

Soluble in DMSO

Synonyms

8,10-dodecadien-1-ol, 8,10-dodecadien-1-ol, (cis)-(trans)-isomer, 8,10-dodecadien-1-ol, (Z,E)-isomer, codlemone, trans-8,trans-10-dodecadien-1-ol

Canonical SMILES

CC=CC=CCCCCCCCO

Isomeric SMILES

C/C=C/C=C/CCCCCCCO

Description

The exact mass of the compound Codlemone is 182.1671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Moth Mating Behavior

    Researchers have used codlemone in laboratory and field studies to understand the olfactory responses of male codling moths. By exposing males to controlled doses of codlemone, scientists can analyze their flight patterns, upwind response, and overall attraction to the pheromone []. This research helps us understand the intricate communication system between sexes in moths and how they locate potential mates.

  • Development of Codling Moth Monitoring and Control Strategies

    The strong attraction of male codling moths to codlemone has led to its application in monitoring and controlling their populations. Codlemone-baited traps are widely used in orchards to capture male moths, providing valuable information about pest abundance and distribution []. This information can be used to determine the need for insecticide application and optimize pest management strategies. Additionally, research is ongoing to explore the potential of codlemone-based mating disruption techniques. By saturating orchards with synthetic codlemone, researchers aim to confuse male moths and prevent them from locating females for mating, thereby reducing codling moth reproduction [].

Codlelure, chemically known as 8,10-dodecadien-1-ol, is an organic compound with the molecular formula C₁₂H₂₂O. It serves as a sex pheromone for the codling moth (Cydia pomonella), primarily used by female moths to attract males for mating. The compound features a 12-carbon chain with two double bonds in an E,E configuration and a hydroxyl group at one end, which is essential for its biological activity as a pheromone .

Codlemone acts as a highly specific attractant for male codling moths. Male moths have specialized receptors that detect codlemone molecules in the air. This detection triggers a behavioral response, driving the males towards the source of the pheromone, which is typically a female moth ready to mate [].

Typical of alcohols and unsaturated compounds. Key reactions include:

  • Hydrogenation: Codlelure can be hydrogenated to form saturated alcohols.
  • Esterification: It can react with acids to form esters, which are often used in fragrance applications.
  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones, altering its biological activity and properties .

Codlelure exhibits a highly specific biological activity as a sex pheromone. Male codling moths possess specialized receptors that detect codlelure in the environment. This detection triggers a series of behavioral responses, including increased flight activity towards the source of the pheromone, facilitating mating . The compound's effectiveness has made it a crucial element in pest management strategies, particularly in orchards where codling moths are prevalent.

The synthesis of codlelure can be achieved through several methods:

  • Traditional Chemical Synthesis:
    • A common method involves the reaction of methyl 5-oxo-(E,E)-8,10-dodecadienoate with p-toluenesulfonylhydrazine in a mixed solvent followed by reduction with sodium cyanoborohydride .
  • Metabolic Engineering:
    • Recent studies have explored using metabolic engineering techniques in oilseed crops to produce codlelure sustainably. This approach aims to reduce reliance on synthetic chemical processes and enhance environmental sustainability .
  • Extraction from Natural Sources:
    • Codlelure can also be extracted from natural sources, although this method is less common due to lower yields and higher costs compared to synthetic methods.

Codlelure has several important applications:

  • Pest Monitoring: Codlelure-baited traps are widely used in agricultural settings to monitor male codling moth populations, providing data for pest management strategies .
  • Mating Disruption: In pest control, saturating areas with synthetic codlelure can confuse male moths, preventing them from locating females and thus reducing reproduction rates .
  • Research Tool: Codlelure is used in laboratory studies to investigate olfactory responses and mating behaviors in moths, contributing to the understanding of chemical communication in insects .

Studies on codlelure interactions focus on its role as a pheromone and its effects on male codling moth behavior. Research has shown that exposure to controlled doses of codlelure significantly influences male flight patterns and attraction levels. These studies help elucidate the mechanisms underlying pheromone detection and response in insects .

Several compounds share structural similarities with codlelure, particularly other insect pheromones. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructureBiological RoleUnique Features
CodlemoneC₁₂H₂₂OSex pheromone for codling mothsSpecific E,E configuration essential for attraction
CuelureC₁₀H₁₂OSex pheromone for apple maggot fliesShorter carbon chain than codlelure
(E)-β-FarneseneC₁₅H₂₄Aggregation pheromone for various insectsLonger carbon chain; attracts multiple species
(Z)-9-TricoseneC₂₃H₃₄Sex pheromone for certain moth speciesLonger linear chain; different attractant profile

Codlelure stands out due to its specific function as a sex pheromone for the codling moth, while other similar compounds may serve different roles or target different species.

Traditional synthetic approaches to codlelure production have relied primarily on multi-step organic synthesis sequences employing various carbon-carbon bond formation and functional group transformation strategies. The most established methodologies center around constructing the twelve-carbon backbone with precise installation of the 8,10-dienol functionality.

Bromination-Alkylation Sequential Methodology

The foundational synthetic route for codlelure synthesis involves a seven-step sequence beginning with bromination of primary alcohols [1]. This methodology commences with the treatment of 1-heptanol with concentrated hydrobromic acid to generate 1-bromoheptane as the initial alkylating agent. The subsequent alkylation step employs propargyl alcohol in liquid ammonia, facilitating the introduction of a terminal acetylenic functionality through nucleophilic substitution mechanisms. This alkylation reaction proceeds via sodium amide-mediated deprotonation of the terminal alkyne, generating a highly nucleophilic acetylide anion that displaces the bromide leaving group [1].

The resulting acetylenic alcohol undergoes isomerization under the influence of sodium amide and ethylenediamine, effecting migration of the triple bond to the internal position corresponding to the future 9-position of the target molecule. Protection of the primary alcohol functionality is accomplished through reaction with 3,4-dihydropyran, forming a stable tetrahydropyranyl ether that withstands subsequent alkylation conditions [1].

Chain elongation proceeds through alkylation with ethyl bromide, extending the carbon framework by two additional carbons to achieve the requisite twelve-carbon chain length. Deprotection of the alcohol functionality followed by stereoselective reduction constitutes the final transformation steps. Lithium aluminum hydride reduction in tetrahydrofuran provides the trans-configured alkene with excellent stereoselectivity, yielding the desired (E)-9-dodecen-1-ol intermediate [1].

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic methodologies have increasingly incorporated transition metal-catalyzed cross-coupling reactions for the construction of codlelure frameworks [2]. Palladium-catalyzed alkyne-alkyne coupling reactions, specifically the Chodkiewicz-Cadiot reaction, have demonstrated significant utility in constructing the requisite carbon skeleton with high efficiency. These methodologies typically employ copper co-catalysts and require careful optimization of reaction conditions to achieve acceptable yields [3].

The coupling of 1-hexyne with tetrahydropyranyl-protected 5-hexyn-1-ol represents a representative example of this approach. The reaction proceeds through oxidative addition of the terminal alkyne to the palladium catalyst, followed by transmetalation and reductive elimination to form the carbon-carbon bond [2]. Subsequent hydroboration reactions enable stereoselective introduction of double bond functionality with control over geometric configuration.

Organometallic Reagent-Based Syntheses

Grignard and organolithium reagent-based approaches have provided alternative pathways for codlelure synthesis, particularly for the construction of carbon-carbon bonds adjacent to the alcohol functionality [4]. These methods typically involve the reaction of appropriate alkyl halides with magnesium or lithium metal to generate highly nucleophilic organometallic species. The resulting reagents undergo addition reactions with aldehydes or ketones to construct the carbon framework.

Cross-Metathesis Methodologies

Recent developments in metathesis chemistry have enabled efficient syntheses of insect pheromones, including codlelure analogs, through Z-selective cross-metathesis reactions [5]. These approaches employ specialized ruthenium-based catalysts that exhibit remarkable selectivity for the formation of cis-configured double bonds. The reaction of oleyl alcohol with terminal olefins provides access to mono- and diunsaturated pheromone precursors with excellent geometric selectivity [5].

The key advantage of metathesis-based approaches is their ability to construct complex alkene frameworks in minimal synthetic steps. Industrial-scale syntheses have demonstrated the scalability of these methods, with one reported synthesis achieving 50 kilogram production of pheromone using metathesis chemistry [6].

Biotechnological Production Using Metabolic Engineering

Biotechnological production of codlelure represents a paradigm shift from traditional synthetic chemistry toward sustainable, environmentally friendly manufacturing processes. The development of plant and microbial cell factories has emerged as a viable alternative for pheromone production, offering advantages in terms of renewable feedstock utilization and reduced environmental impact.

Camelina sativa as a Plant Production Platform

Camelina sativa has emerged as the preeminent plant system for codlelure precursor production due to its favorable agronomic characteristics and genetic tractability [7] [8] [9]. The metabolic engineering approach involves introduction of specific biosynthetic genes that redirect normal fatty acid metabolism toward the production of unsaturated twelve-carbon pheromone precursors.

The engineered pathway incorporates a fatty acyl-acyl carrier protein thioesterase gene (UcTE) from California bay laurel (Umbellularia californica) that specifically releases lauric acid (12:0) from the plastid fatty acid synthesis machinery [7]. This modification effectively terminates chain elongation at the twelve-carbon stage, providing the essential substrate for subsequent desaturation reactions.

The introduction of a bifunctional Δ9 desaturase gene (Cpo_CPRQ) from the codling moth itself enables the conversion of lauric acid to both (E)-9-dodecenoic acid and (E,E)-8,10-dodecadienoic acid [7]. This enzyme demonstrates remarkable bifunctionality, catalyzing both the initial desaturation to form the monoene intermediate and the subsequent desaturation to generate the conjugated diene system characteristic of codlemone.

Optimization Strategies for Enhanced Production

Four distinct genetic engineering strategies have been developed to maximize pheromone precursor yields in Camelina seeds [7]. The most successful approach (CPRQ2.2) incorporates multiple copies of the desaturase gene under control of different promoters, combined with expression of the viral suppressor protein P19 to prevent gene silencing.

The CPRQ2.2 strategy achieved unprecedented production levels of 9.4% (E)-9-dodecenoic acid and 5.5% (E,E)-8,10-dodecadienoic acid as percentages of total seed fatty acids [7]. These yields represent significant improvements over earlier approaches and demonstrate the feasibility of commercial-scale production using plant-based systems.

Genetic stability studies extending through the T4 generation confirmed that pheromone precursor production remains stable at 2-3% of total fatty acids for the target diene compound [7]. This stability is crucial for practical implementation, as it ensures consistent production across multiple growing seasons.

Conversion to Biologically Active Pheromone

The conversion of fatty acid precursors to the final alcohol pheromone requires reduction of the carboxylic acid functionality [7]. Lithium aluminum hydride reduction in anhydrous diethyl ether efficiently converts the mixed fatty acid methyl esters to the corresponding alcohols, including the target codlemone.

The crude plant-derived alcohol mixture contains significant quantities of other fatty alcohols, necessitating purification to achieve acceptable biological activity [7]. Silver nitrate-impregnated silica gel chromatography provides effective separation based on the number and geometry of double bonds, enabling purification of codlemone to 85.6% chemical purity with 94.3% isomeric purity (EE configuration).

Microbial Production Systems

Yeast-based production systems, particularly using Yarrowia lipolytica, represent an alternative biotechnological approach for pheromone synthesis [10]. These systems offer advantages in terms of controlled cultivation conditions and potentially higher volumetric productivities compared to plant-based systems.

The oleaginous yeast Yarrowia lipolytica has been metabolically engineered for production of unsaturated fatty alcohols that serve as pheromone components or immediate precursors [10]. Reconstructed biosynthetic pathways enable production of (Z)-hexadec-11-en-1-ol and (Z)-tetradec-9-en-1-ol, demonstrating the versatility of microbial platforms for pheromone production.

Engineering strategies for improved pheromone biosynthesis include decreasing fatty alcohol degradation pathways and downregulating storage lipid accumulation to redirect metabolic flux toward target compound production [10]. These modifications result in commercially relevant production titers suitable for industrial fermentation processes.

Catalytic Hydrogenation Approaches for Double Bond Formation

Catalytic hydrogenation methodologies play a pivotal role in codlelure synthesis, particularly for the stereoselective formation of alkene functionalities with precise geometric configuration. The controlled reduction of alkyne precursors enables access to both cis and trans configured alkenes, depending on the catalyst system employed.

Lindlar Catalyst System

The Lindlar catalyst system represents the gold standard for partial hydrogenation of alkynes to cis-alkenes [11] [12]. This heterogeneous catalyst consists of palladium deposited on calcium carbonate or barium sulfate, subsequently poisoned with lead acetate and quinoline to prevent over-reduction to alkanes.

The mechanism of Lindlar catalyst reduction involves syn addition of hydrogen across the triple bond, resulting in exclusive formation of cis-configured alkenes [11]. The poisoning agents serve to deactivate the palladium surface sufficiently to prevent further reduction while maintaining adequate activity for the desired transformation.

For codlelure synthesis, Lindlar reduction enables conversion of appropriately positioned alkyne precursors to the cis-configured alkenes required for biological activity [12]. However, the final target molecule requires trans-configured double bonds, necessitating alternative reduction strategies or subsequent isomerization reactions.

Zinc-Copper Reduction Methodology

Zinc-copper couple reduction represents a highly stereoselective alternative for alkyne to alkene transformation [13]. This heterogeneous reducing system demonstrates exceptional selectivity for cis-alkene formation, typically achieving greater than 95% stereoselectivity without formation of trans isomers.

The reduction procedure involves heating the alkyne substrate with zinc-copper couple in boiling methanol under nitrogen atmosphere [13]. The reaction mechanism proceeds through single-electron transfer processes, generating radical intermediates that undergo stereoselective hydrogen atom abstraction to yield the cis-configured products.

A significant advantage of zinc-copper reduction is the absence of detectable trans isomer formation, as confirmed by nuclear magnetic resonance spectroscopy [13]. This high stereoselectivity eliminates the need for subsequent purification to remove geometric isomers, simplifying the overall synthetic sequence.

Alternative Hydrogenation Catalysts

Raney nickel catalysts provide robust alternatives for alkyne hydrogenation, offering high catalytic activity under relatively mild conditions [14]. However, these systems typically exhibit lower selectivity for partial reduction, often resulting in over-reduction to saturated products unless reaction conditions are carefully controlled.

Palladium on carbon catalysts, when appropriately modified with catalyst poisons, can achieve selective alkyne to alkene reduction [14]. The addition of quinoline or other nitrogen-containing compounds serves to moderate the catalyst activity, enabling selective partial reduction while preventing complete saturation.

Ruthenium-based catalysts have demonstrated utility for specialized hydrogenation applications, particularly for substrates containing multiple functional groups [14]. These systems often exhibit unique selectivity patterns and can tolerate functional groups that might interfere with other catalyst systems.

Mechanistic Considerations

The mechanism of catalytic hydrogenation involves initial coordination of the alkyne substrate to the metal catalyst surface, followed by sequential addition of hydrogen atoms [14]. The stereochemical outcome depends on whether hydrogen addition occurs from the same face of the molecule (syn addition) or from opposite faces (anti addition).

Syn addition processes, characteristic of heterogeneous catalysts, result in cis-configured products, while anti addition mechanisms yield trans-configured alkenes [14]. The precise stereochemical outcome depends on the catalyst structure, reaction conditions, and substrate substitution patterns.

Understanding these mechanistic principles enables rational selection of appropriate catalyst systems for achieving desired stereochemical outcomes in codlelure synthesis. The development of increasingly sophisticated catalyst designs continues to expand the available methodologies for stereoselective alkene formation.

Industrial-Scale Optimization and Yield Challenges

The transition from laboratory-scale synthesis to industrial production of codlelure presents numerous technical and economic challenges that significantly impact process viability and product costs. Contemporary industrial-scale pheromone production must address issues of raw material costs, reaction selectivity, product purification, and environmental sustainability.

Raw Material and Economic Considerations

Industrial codlelure production faces substantial cost pressures related to starting material procurement and processing [15]. Traditional synthetic routes often employ specialized or expensive starting materials, with some key intermediates costing in excess of 500 dollars per kilogram. These costs directly impact the economic viability of large-scale production and limit market penetration into lower-value agricultural applications.

Biotechnological production routes offer potential cost advantages through utilization of renewable feedstocks, with seed oil extraction costs typically ranging from 200 to 400 dollars per kilogram [15]. However, these systems require significant capital investment in agricultural infrastructure and specialized processing equipment.

The economics of pheromone production have been substantially improved through fermentation-based approaches, which can achieve lower unit costs through economies of scale [15]. Industrial fermentation systems enable production of pheromones at costs that make treatment of large-scale row crops economically viable, expanding the market beyond traditional high-value fruit crops.

Reaction Selectivity and Isomer Control

One of the most significant challenges in industrial codlelure production involves achieving acceptable levels of geometric selectivity in key bond-forming reactions [7]. Traditional synthetic routes often produce isomer mixtures containing 60-80% of the desired configuration, necessitating extensive purification procedures that reduce overall yields.

Biotechnological production systems achieve improved isomeric purity, typically producing 81-94% of the desired E,E configuration [7]. However, even these systems require purification to achieve the high isomeric purity demanded for biological activity. The equilibrium mixture of codlemone isomers contains approximately 61% EE, 20% EZ, 14% ZE, and 5% ZZ configurations, with only the EE isomer exhibiting optimal biological activity.

Industrial processes have addressed selectivity challenges through development of specialized catalysts and optimized reaction conditions [6]. Iron-catalyzed cross-coupling reactions have demonstrated particular promise, achieving industrial-scale synthesis of related pheromone compounds with high selectivity and minimal environmental impact.

Purification and Separation Technologies

The separation of geometric isomers represents a critical bottleneck in codlelure production, requiring specialized chromatographic techniques for efficient purification [16] [3]. Silver nitrate-impregnated silica gel chromatography has emerged as the standard methodology for isomer separation, exploiting differential complexation between silver ions and alkene functionalities.

The separation mechanism relies on the formation of π-complexes between silver ions and the double bonds, with the stability of these complexes depending on the geometric configuration and substitution pattern [17]. This differential complexation enables baseline separation of geometric isomers that would be difficult to separate using conventional chromatographic methods.

Industrial implementation of silver nitrate chromatography faces challenges related to silver recovery and environmental impact [18]. Advanced process designs incorporate silver recycling systems and continuous chromatographic operations to minimize waste generation and reduce operating costs.

Scale-Up Engineering Challenges

The transition from laboratory to industrial scale requires careful consideration of heat and mass transfer limitations, particularly for reactions involving heterogeneous catalysts [19]. Temperature control becomes increasingly challenging at larger scales, potentially affecting reaction selectivity and product quality.

Modular reactor designs have emerged as a preferred approach for pheromone production, enabling flexible manufacturing capabilities and rapid response to changing market demands [19]. These systems incorporate process intensification principles to achieve higher productivity in smaller reactor volumes while maintaining product quality.

Continuous processing technologies offer advantages over traditional batch operations, providing better process control and potentially higher yields [19]. The implementation of continuous chromatographic separation systems enables real-time purification and reduces inventory requirements.

Environmental and Sustainability Considerations

Modern industrial pheromone production increasingly emphasizes environmental sustainability and green chemistry principles [7] [15]. Traditional synthetic routes often involve hazardous solvents and heavy metal catalysts that require careful waste management and environmental monitoring.

Biotechnological production routes offer inherent environmental advantages through utilization of renewable feedstocks and elimination of hazardous chemical intermediates [15]. Plant-based production systems provide additional benefits through carbon sequestration during crop growth, potentially resulting in carbon-neutral or carbon-negative production processes.

The development of more environmentally friendly production methods has become a competitive advantage in the global pheromone market, with regulatory pressures increasingly favoring sustainable production technologies [15]. Investment in green chemistry approaches represents a strategic imperative for long-term competitiveness in the agricultural chemicals sector.

Process Optimization and Automation

Contemporary industrial pheromone production employs sophisticated process control systems to optimize yields and maintain consistent product quality [19]. Advanced analytics and machine learning algorithms enable real-time optimization of reaction conditions and predictive maintenance of critical equipment.

Automation technologies reduce labor costs and improve process reproducibility, particularly important for maintaining the high product purity required for biological efficacy [19]. Integrated process monitoring systems enable rapid response to process deviations and minimize the production of off-specification material.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

182.1671

Appearance

Solid powder

Melting Point

32.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

77N0YTO8YM

GHS Hazard Statements

Aggregated GHS information provided by 146 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (36.99%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (99.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (67.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.18e-04 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

33956-49-9
57002-06-9

Wikipedia

Codlelure

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Insecticides

General Manufacturing Information

8,10-Dodecadien-1-ol, (8E,10E)-: ACTIVE

Dates

Modify: 2023-08-15

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